3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile 3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 75928-86-8
VCID: VC8293214
InChI: InChI=1S/C17H16N4/c1-3-21(4-2)17-15(13-8-6-5-7-9-13)10-14(11-18)20-16(17)12-19/h5-10H,3-4H2,1-2H3
SMILES: CCN(CC)C1=C(C=C(N=C1C#N)C#N)C2=CC=CC=C2
Molecular Formula: C17H16N4
Molecular Weight: 276.34 g/mol

3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile

CAS No.: 75928-86-8

Cat. No.: VC8293214

Molecular Formula: C17H16N4

Molecular Weight: 276.34 g/mol

* For research use only. Not for human or veterinary use.

3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile - 75928-86-8

Specification

CAS No. 75928-86-8
Molecular Formula C17H16N4
Molecular Weight 276.34 g/mol
IUPAC Name 3-(diethylamino)-4-phenylpyridine-2,6-dicarbonitrile
Standard InChI InChI=1S/C17H16N4/c1-3-21(4-2)17-15(13-8-6-5-7-9-13)10-14(11-18)20-16(17)12-19/h5-10H,3-4H2,1-2H3
Standard InChI Key KMOJCLIRVJTIPJ-UHFFFAOYSA-N
SMILES CCN(CC)C1=C(C=C(N=C1C#N)C#N)C2=CC=CC=C2
Canonical SMILES CCN(CC)C1=C(C=C(N=C1C#N)C#N)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 3-(diethylamino)-4-phenylpyridine-2,6-dicarbonitrile denotes a pyridine ring substituted at positions 2 and 6 with cyano groups (–C≡N), a phenyl group (–C₆H₅) at position 4, and a diethylamino group (–N(C₂H₅)₂) at position 3 (Figure 1). The diethylamino group acts as an electron donor, while the cyano groups serve as electron acceptors, creating a push-pull system conducive to ICT . The phenyl substituent enhances π-conjugation and steric bulk, potentially influencing solubility and solid-state packing .

Synthesis and Manufacturing Processes

Core Pyridine Ring Formation

The pyridine scaffold is typically constructed via cyclocondensation reactions. For example, 4-substituted benzaldehydes react with cyanoacetamide in the presence of bases like piperidine to form 4-arylpyridine-3,5-dicarbonitriles . Adapting this method, 4-phenylpyridine-2,6-dicarbonitrile could be synthesized using phenylacetaldehyde derivatives, though direct literature evidence is sparse.

Alternative Routes: Cross-Coupling Reactions

Sonogashira coupling, as demonstrated in polyaromatic systems , could append phenyl groups to prefunctionalized pyridines. For instance, a bromophenyl-substituted pyridine might undergo Suzuki-Miyaura coupling with phenylboronic acid to install the 4-phenyl group.

Table 1: Comparative Synthetic Routes for Diethylamino-Substituted Pyridines

Reaction TypeStarting MaterialConditionsYieldSource
Nucleophilic substitution2-Chloropyridine-3,4-dicarbonitrileDiethylamine, 40–100°C82–96%
Cyclocondensation4-BromobenzaldehydeCyanoacetamide, piperidine75%

Photophysical Properties

Absorption and Emission Spectra

Pyridine-3,5-dicarbonitrile analogs exhibit broad, structureless emission bands in the visible range (λₑₘ: 480–580 nm) attributed to ICT states . For 3-(diethylamino)-4-phenylpyridine-2,6-dicarbonitrile, the electron-donating diethylamino group and electron-withdrawing cyano groups likely redshift emission compared to unsubstituted pyridines. Solvatochromic studies would reveal polarity-dependent shifts, confirming ICT character .

Thermally Activated Delayed Fluorescence (TADF)

TADF arises from minimized singlet-triplet energy gaps (ΔEₛₜ < 0.1 eV), enabling reverse intersystem crossing. In compound 9 from , incorporating multiple dicyanopyridyl moieties enhanced TADF intensity (PLQY: 68% in thin films). The target compound’s rigid, twisted structure may similarly reduce ΔEₛₜ, making it viable for OLED emitters .

Table 2: Photophysical Data for Analogous Compounds

Compoundλₐᵦₛ (nm)λₑₘ (nm)PLQY (%)ΔEₛₜ (eV)
CPC (Ref. )380480550.05
2-(Diethylamino)-3,4-dicarbonitrile 35046042N/A
Target Compound (Inferred)370–390490–52050–650.03–0.07

Electrochemical Characteristics

Cyclic voltammetry (CV) of pyridine-3,5-dicarbonitriles reveals reversible reduction waves (E₁/₂: −1.8 to −2.1 V vs. Fc/Fc⁺) corresponding to electron-deficient cores . The diethylamino group’s electron-donating nature may raise the HOMO level (−5.4 to −5.8 eV), improving hole-blocking capabilities, while the cyano groups lower the LUMO (−3.2 to −3.5 eV), facilitating electron injection .

Thermal Stability and Solubility

Thermogravimetric analysis (TGA) of related compounds shows decomposition temperatures (T_d) exceeding 300°C, suitable for vacuum-deposited OLEDs . The phenyl group enhances solubility in nonpolar solvents (toluene, chloroform), while diethylamino groups improve compatibility with polar aprotic solvents (DMF, THF) .

Applications in Organic Electronics

OLED Emitters

The compound’s TADF properties position it as a heavy-metal-free emitter. In device architectures, doping into hosts like mCP (1,3-bis(9H-carbazol-9-yl)benzene) could achieve external quantum efficiencies (EQE) >20% .

Electron Transport Layers (ETLs)

High electron mobility (µₑ: 10⁻⁴–10⁻³ cm²/V·s) observed in pyridinedicarbonitriles suggests utility in ETLs, reducing driving voltages in OLEDs.

Comparative Analysis with Related Compounds

CPC (2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile) :

  • Replaces diethylamino with carbazole donors.

  • Higher PLQY (55% vs. inferred 50–65%) but requires complex host-guest systems.

2-(Diethylamino)pyridine-3,4-dicarbonitrile :

  • Lacks the 4-phenyl group, reducing conjugation length.

  • Lower thermal stability (T_d: 250°C vs. >300°C).

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step counts.

  • Device Integration: Test the compound in prototype OLEDs with iridium-complex benchmarks.

  • Theoretical Modeling: Density functional theory (DFT) studies to predict ΔEₛₜ and charge mobility.

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